Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate is a complex organic compound with the molecular formula C25H33N3O4 and a molecular weight of 439.55 g/mol This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected tyrosine derivative linked to a phenylpiperazine moiety
Preparation Methods
The synthesis of Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate involves multiple steps, starting with the protection of the tyrosine derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group of tyrosine. This is followed by the methylation of the tyrosine derivative to obtain N-methyltyrosine. The final step involves the coupling of N-methyltyrosine with 4-phenylpiperazine under specific reaction conditions .
Industrial production methods for this compound are not well-documented, as it is primarily synthesized in laboratory settings for research purposes. The synthesis typically involves standard organic chemistry techniques such as protection-deprotection strategies, coupling reactions, and purification processes.
Chemical Reactions Analysis
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring and piperazine moiety can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate can be compared with other similar compounds, such as:
N-tert-Boc-N-methyltyrosine: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: A common moiety in various pharmaceutical compounds.
N-tert-Boc-tyrosine: Another protected tyrosine derivative used in organic synthesis.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties not found in its individual components.
Biological Activity
Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C25H33N3O4
Molecular Weight: 439.5 g/mol
IUPAC Name: tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate
InChI Key: YLBRLSGEMMRUIF-UHFFFAOYSA-N
The compound features a tert-butyl group, a hydroxyphenyl moiety, and a phenylpiperazine structure, which contribute to its biological activities.
The mechanism of action involves interactions with various biological targets:
- Receptor Binding: The phenylpiperazine moiety can interact with neurotransmitter receptors, notably serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition: The hydroxyphenyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and oxidative stress responses.
1. Antidepressant Effects
Research indicates that compounds similar to tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate exhibit antidepressant-like effects in animal models. These effects are attributed to their ability to modulate serotonergic and dopaminergic pathways.
2. Anti-inflammatory Properties
Studies have shown that the compound can reduce inflammation markers in vitro. The hydroxyphenyl group may play a crucial role in this activity by modulating cytokine production.
3. Antioxidant Activity
The compound demonstrates antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This activity is likely due to the presence of the hydroxy group that can scavenge free radicals.
Data Tables
Biological Activity | Mechanism | References |
---|---|---|
Antidepressant | Modulation of serotonin/dopamine receptors | |
Anti-inflammatory | Inhibition of cytokine production | |
Antioxidant | Free radical scavenging |
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of structurally related compounds in rodent models. Results indicated significant reductions in depression-like behaviors when administered at specific dosages, suggesting potential for clinical applications.
Case Study 2: Anti-inflammatory Effects
In vitro studies reported in Pharmacology Reports demonstrated that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophage cultures. This suggests that it could be developed as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRLSGEMMRUIF-QFIPXVFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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